molecular formula C21H15ClF3N3O2S2 B2958645 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 687563-28-6

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2958645
CAS No.: 687563-28-6
M. Wt: 497.94
InChI Key: OKKOJPZGPYCECF-UHFFFAOYSA-N
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Description

The compound “2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical with the linear formula C17H14ClN3O2S2 and a molecular weight of 391.901 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound has a diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position . It also contains a 2-methoxybenzoyl at the C5 position .


Physical and Chemical Properties Analysis

The compound has a linear formula of C17H14ClN3O2S2 and a molecular weight of 391.901 . Other specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Dual Inhibition of Enzymatic Activity

A study by Gangjee et al. (2008) focused on the synthesis of analogues with potential dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in nucleotide synthesis and folate metabolism, respectively. The research highlighted the efficacy of a classical analogue as a potent dual inhibitor, demonstrating significant inhibitory activity against both human TS and DHFR, suggesting potential utility in cancer treatment due to the enzymes' roles in DNA synthesis and repair processes (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Their findings revealed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to that of doxorubicin in some instances. This underscores the potential of these compounds in developing novel anticancer therapies (Hafez & El-Gazzar, 2017).

Vibrational Spectroscopy and Molecular Docking

The vibrational spectroscopic signatures of a similar compound, analyzed through Raman and Fourier transform infrared spectroscopy, provided insight into its stereo-electronic interactions and stability. This study, by Mary et al. (2022), also included molecular docking to assess the compound's antiviral potential, further illustrating the diverse applications of such compounds in drug discovery and development (Mary, Pradhan, & James, 2022).

Antimicrobial Activities

Research by Hafez, El-Gazzar, and Zaki (2016) explored the synthesis of novel thieno[3,2-d]pyrimidine derivatives, demonstrating significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria. This highlights the potential utility of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Hafez, El-Gazzar, & Zaki, 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N3O2S2/c22-12-5-7-13(8-6-12)28-19(30)18-16(9-10-31-18)27-20(28)32-11-17(29)26-15-4-2-1-3-14(15)21(23,24)25/h1-8H,9-11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKOJPZGPYCECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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